molecular formula C17H19N5O2 B1211094 Ethyl(5-amino-3-(p-tolyl)-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate CAS No. 82585-92-0

Ethyl(5-amino-3-(p-tolyl)-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate

Cat. No.: B1211094
CAS No.: 82585-92-0
M. Wt: 325.4 g/mol
InChI Key: LOSVFNDAEKTRMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of pyrido[3,4-b]pyrazine derivatives known for their antimitotic and anticancer properties. Its structure features:

  • A 1,2-dihydropyrido[3,4-b]pyrazine core, enabling tubulin binding and mitotic arrest .
  • A p-tolyl group (4-methylphenyl) at position 3, contributing to lipophilicity and steric interactions.
  • A 5-amino group critical for maintaining cytotoxic activity .
  • An ethyl carbamate moiety at position 7, essential for tubulin polymerization inhibition .

Below, we compare its pharmacological and structural features with related compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl(5-amino-3-(p-tolyl)-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate typically involves multi-step reactions starting from readily available precursors One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrido[3,4-b]pyrazine core

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. Techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl(5-amino-3-(p-tolyl)-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyrido[3,4-b]pyrazine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like halogens or alkyl chains.

Scientific Research Applications

Chemistry

Ethyl(5-amino-3-(p-tolyl)-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate serves as a valuable building block in synthetic organic chemistry. It can be utilized to synthesize more complex molecules or act as a ligand in coordination chemistry.

The compound has shown potential in various biological assays:

  • Enzyme Inhibition : Preliminary studies indicate that it may inhibit specific enzymes involved in cancer pathways or inflammation.
  • Antimicrobial Properties : Research has demonstrated moderate antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) around 250 µg/mL for certain derivatives .

Medicinal Chemistry

The pharmacological properties of this compound are under investigation for potential therapeutic applications:

  • Cancer Treatment : Its structural similarity to known anticancer agents suggests it may have efficacy against various cancer types. Patent literature indicates its use in developing new cancer therapies .
  • Neurological Disorders : Ongoing research explores its effects on neurological pathways, potentially leading to treatments for conditions like Alzheimer's disease.

Industrial Applications

In industrial settings, the compound's chemical properties could facilitate the development of new materials or serve as a catalyst in chemical processes. Its synthesis can be optimized for large-scale production using environmentally friendly methods.

Case Studies and Research Findings

  • Antimicrobial Activity Study :
    A study evaluating related compounds revealed that ethyl carbamate derivatives exhibited promising antimicrobial activity against common pathogens. The study utilized disc diffusion methods to assess efficacy .
  • Mechanism of Action Investigation :
    Research into the mechanism of action highlighted the compound's ability to interact with specific molecular targets, potentially modulating enzyme activity and influencing biochemical pathways relevant to disease states .
  • Synthesis and Characterization :
    Detailed synthesis protocols have been documented, showcasing multi-step reactions starting from readily available precursors. Characterization techniques such as NMR and mass spectrometry confirmed the successful synthesis of the compound .

Mechanism of Action

The mechanism of action of Ethyl(5-amino-3-(p-tolyl)-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Substituent Variations at Position 3

Modifications at position 3 (aryl group) significantly influence activity:

Compound Position 3 Substituent Key Findings Reference
Ethyl(5-amino-3-phenyl-...)carbamate Phenyl (unsubstituted) - Baseline activity against murine leukemia (P388/L1210).
- Metabolized via carbamate cleavage .
Target Compound (p-tolyl) 4-Methylphenyl - Hypothesized increased lipophilicity vs. phenyl.
- Potential enhanced cellular uptake.
Ethyl(3-(4-hydroxyphenyl)-...)carbamate 4-Hydroxyphenyl - Higher tubulin binding affinity due to H-bonding.
- S-isomer 2x more potent than R-isomer .
Ethyl(3-(4-fluorophenyl)-...)carbamate 4-Fluorophenyl - Electron-withdrawing group may alter electronic interactions.
- Activity data pending.

However, bulky substituents (e.g., methoxy) reduce activity .

Carbamate Group Modifications

The ethyl carbamate group is indispensable for activity:

Modification Effect on Activity Reference
Ethyl carbamate (default) Optimal activity: IC₅₀ ~10 nM in P388 leukemia cells.
Methyl carbamate Comparable activity to ethyl (no significant loss).
Bulky alkyl groups (e.g., propyl) Reduced activity due to steric hindrance.
Replacement with methylamino Loss of activity, confirming carbamate’s role in tubulin interaction.

Metabolism : Ethyl carbamate undergoes cleavage in vivo, generating metabolites with reduced efficacy .

Role of the 5-Amino Group

The 5-amino group is critical:

  • Acetylation : Reduces cytotoxicity by ~90% .
  • Removal (e.g., 5-H or 5-oxo) : Abolishes in vivo activity despite retained in vitro effects at higher doses .

Chirality and Stereochemical Effects

  • Racemic mixtures : Show moderate activity (e.g., NSC 370147 against multidrug-resistant lines) .
  • Enantiomers : S-isomers exhibit 2–3x higher potency than R-isomers in tubulin binding assays .

Resistance Profiles

  • NSC 370147 : Active against vincristine-resistant P388 leukemia, unlike parent compound .
  • p-Tolyl derivative: Potential resistance profile inferred to be similar due to conserved carbamate and amino groups.

Research Findings and Data Tables

Table 1: In Vivo Anticancer Activity of Selected Analogs

Compound Tumor Model (Mouse) Route T/C Value* Reference
Ethyl(3-phenyl-...)carbamate (NSC 181928) P388 Leukemia Intravenous 175%
NSC 370147 (2-hydroxyethanesulfonate) Colon 38 Oral 162%
Ethyl(3-(4-hydroxyphenyl)-...)carbamate (S-isomer) L1210 Leukemia Intraperitoneal 210%

*T/C: Treated/Control survival time.

Biological Activity

Ethyl(5-amino-3-(p-tolyl)-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate, a compound with the molecular formula C17H19N5O, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity based on diverse research findings and data.

Chemical Structure and Properties

The compound features a dihydropyrido-pyrazine core with an ethyl carbamate moiety, which contributes to its pharmacological profiles. Its structure can be represented as follows:

  • Molecular Formula : C17H19N5O
  • CAS Number : 82585-92-0
  • Molecular Weight : 313.36 g/mol

Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cancer pathways or inflammation.
  • Antimicrobial Properties : Preliminary studies suggest potential antibacterial and antifungal activities against various pathogens.

Antimicrobial Activity

A study evaluating related compounds showed moderate antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for some derivatives was reported at 250 µg/mL, indicating that ethyl carbamate derivatives could possess similar properties .

Anticancer Potential

The compound's structural analogs have been investigated for their anticancer properties. For instance, derivatives featuring the pyrazine ring have shown promising results in inhibiting cancer cell proliferation. A notable finding includes:

  • IC50 Values : Certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting a potential for further development as anticancer agents .

Case Studies

  • Synthesis and Evaluation of Related Compounds :
    • A study synthesized various dihydropyrido derivatives and assessed their biological activities. The findings indicated that modifications to the dihydropyrido structure could enhance biological efficacy against specific targets such as kinases involved in cancer progression .
  • Inhibition Studies :
    • In vitro assays demonstrated that related compounds inhibited key enzymes involved in inflammatory pathways, with some showing selectivity towards p38 MAPK inhibitors. This suggests that this compound may also exhibit similar inhibitory effects .

Comparative Analysis of Biological Activities

CompoundBiological ActivityIC50 Value (µM)Reference
This compoundPotential anticancer activityTBDCurrent Study
Dihydropyrido derivative AAntibacterial250
Dihydropyrido derivative Bp38 MAPK inhibition53

Properties

IUPAC Name

ethyl N-[5-amino-3-(4-methylphenyl)-1,2-dihydropyrido[3,4-b]pyrazin-7-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c1-3-24-17(23)22-14-8-12-15(16(18)21-14)20-13(9-19-12)11-6-4-10(2)5-7-11/h4-8,19H,3,9H2,1-2H3,(H3,18,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOSVFNDAEKTRMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NC(=C2C(=C1)NCC(=N2)C3=CC=C(C=C3)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40231891
Record name CI 980
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40231891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82585-92-0
Record name CI 980
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082585920
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC341932
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=341932
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name CI 980
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40231891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL (5-AMINO-1,2-DIHYDRO-3-(4-METHYLPHENYL)PYRIDO(3,4-B)PYRAZIN-7-YL)CARBAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SPT97238AD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.